molecular formula C18H24INO5 B1142856 8-Hydroxy-pipat CAS No. 159651-91-9

8-Hydroxy-pipat

Cat. No. B1142856
M. Wt: 461.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-PIPAT is a high affinity SR-1A agonist . It is a tertiary amino compound, a member of tetralins, an organoiodine compound and a member of phenols. It has a role as a dopamine agonist.


Molecular Structure Analysis

The molecular formula of 8-Hydroxy-PIPAT is C16H22INO . The molecular weight is 371.2564 . The structure of 8-Hydroxy-PIPAT can be represented as CCCN(C\C=C\I)C1CCC2=CC=CC(O)=C2C1 .

Scientific Research Applications

  • Synthesis and Binding to 5-HT1A Receptors : Trans-8-OH-PIPAT was synthesized to develop tracers with higher specific activity for the evaluation of 5-HT1A receptors. This compound exhibited a high binding affinity and specificity to 5-HT1A receptors, making it a promising probe for investigating and characterizing these receptors (Foulon, Kung, & Kung, 1993).

  • Mast Cell Expression in Intestine : 8-Hydroxy-PIPAT was shown to evoke histamine release from mast cells in the intestine, mediated through the 5-HT1A receptor. This suggests a role for 8-Hydroxy-PIPAT in studying serotonergic degranulation of enteric mast cells, which could be relevant in understanding gastrointestinal disorders like irritable bowel syndrome (Wang et al., 2013).

  • Potential Dopamine D3 Receptor Imaging Agent : 125 I 7 hydroxy 2 [N propyl N (3′ iodo 2′ propenyl) amino]tetralin (7 OH PIPAT) was studied for its potential as a dopamine D3 receptor imaging agent. This compound demonstrated an ability to penetrate the brain-blood barrier and affinity to dopamine D3 receptors, highlighting its potential in dopamine D3 receptor imaging (Tulassay et al., 2003).

  • Regulation of Extracellular Serotonin Concentrations : Studies on 8-OH-PIPAT's effects on serotonin concentrations in the mouse striatum found that it can significantly reduce these concentrations, indicating its utility in probing serotonergic system functions (Knobelman, Kung, & Lucki, 2000).

  • Binding to Dopamine D3 Receptors : 125I-trans-7-OH-PIPAT was used to study dopamine D3 receptors, showing high-affinity binding to these receptors, which is useful for investigating dopaminergic systems (Burris et al., 1994).

  • Sigma Binding Sites Imaging Agent : 125I-trans-7-OH-PIPAT, an iodinated ligand, was prepared for studying the sigma binding site and showed potential as an in vivo SPECT imaging agent for sigma sites (Garner et al., 1994).

Safety And Hazards

The safety data sheet for 8-Hydroxy-PIPAT indicates that it is for research use only and not intended for diagnostic or therapeutic use . More specific safety and hazard information is not available in the search results.

Future Directions

Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, it is inferred that upon careful combination of main parameters such as compaction pressures, sintering temperatures, and sintering dwell times for production natural HAp (NHAp), mechanical properties can be enhanced .

properties

IUPAC Name

7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22INO/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14/h3-6,9,14,19H,2,7-8,10-12H2,1H3/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXHUZJZYDSLRH-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(C/C=C/I)C1CCC2=C(C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-pipat

CAS RN

159559-70-3, 159651-91-9
Record name 8-Hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159559703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-pipat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159651919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-HYDROXY-PIPAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI98RA0M97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
13
Citations
GD Wang, XY Wang, F Zou, M Qu… - American Journal …, 2013 - journals.physiology.org
… agonist 8-hydroxy-PIPAT … or 8-hydroxy-PIPAT. Mast cell-stabilizing drugs, doxantrazole and cromolyn sodium, suppressed the release of histamine evoked by 5-HT or 8-hydroxy-PIPAT …
Number of citations: 35 journals.physiology.org
JD Wood - 2013 - journals.physiology.org
… , 8- hydroxy-PIPAT, … or 8-hydroxy-PIPAT. Mast cell stabilizing 56 drugs, doxantrazole and cromolyn sodium, suppressed the release of histamine evoked by 57 5-HT or 8-hydroxy-PIPAT …
Number of citations: 0 journals.physiology.org
JD Wood - Current Pharmaceutical Design, 2020 - ingentaconnect.com
… A selective 5-HT1A receptor agonist, 8- hydroxy-PIPAT, … of histamine release by 5HT or 8-hydroxy-PIPAT [19]. The mast … evoked by 5-HT or 8-hydroxy-PIPAT in guinea pig and human …
Number of citations: 8 www.ingentaconnect.com
JD Wood - The Enteric Nervous System II, 2023 - Springer
… Exposure to the selective 5-HT 1A receptor agonist, 8-hydroxy-PIPAT, in vitro, evokes mast … cell proteases when evoked by serotonin or 8-hydroxy-PIPAT in preparations from guinea pig …
Number of citations: 4 link.springer.com
K Shimizu, N Kurosawa, K Seki - Physiology & Behavior, 2016 - Elsevier
… 1A receptor antagonist 8-Hydroxy-PIPAT in the amygdala … 8-Hydroxy-PIPAT did not enhance the induction of aggressive behavior in two weeks of SI mice. The effect of 8-Hydroxy-PIPAT …
Number of citations: 43 www.sciencedirect.com
BJ Needleman, DJ Mikami, JD Wood… - Am J Physiol …, 2013 - academia.edu
… agonist 8-hydroxy-PIPAT … or 8-hydroxy-PIPAT. Mast cell-stabilizing drugs, doxantrazole and cromolyn sodium, suppressed the release of histamine evoked by 5-HT or 8-hydroxy-PIPAT …
Number of citations: 2 www.academia.edu
AM Dacks, V Reale, Y Pi, W Zhang, JB Dacks… - PloS one, 2013 - journals.plos.org
Neuromodulation, the alteration of individual neuron response properties, has dramatic consequences for neural network function and is a phenomenon observed across all brain …
Number of citations: 18 journals.plos.org
DJ Lyons, R Ammari, A Hellysaz… - Journal of …, 2016 - Soc Neuroscience
… All reagents were purchased from Sigma Pharmaceuticals, with the exception of TTX, which was purchased from Alomone Labs, and 8-hydroxy PIPAT oxalate (±)-8-hydroxy-2-…
Number of citations: 23 www.jneurosci.org
PJ Pauwels - Neuropharmacology, 2003 - resources.tocris.com
Introduction naturally occurring polymorphic variants, and these could be an additional source of biological variation within the 5-HT system. Current efforts pursue the identification of …
Number of citations: 48 resources.tocris.com
KR Park, EC Kim, JT Hong, HM Yun - Theranostics, 2018 - ncbi.nlm.nih.gov
Rationale: Characterizing the regulation of bone-resorbing osteoclasts is central to the understanding of the pathogenesis and treatment of bone diseases, such as osteoporosis and …
Number of citations: 47 www.ncbi.nlm.nih.gov

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